molecular formula C10H10ClNO2 B13225734 2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene

2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene

Katalognummer: B13225734
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: MOCDHRLASGPOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₀ClNO₂ It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 2-chloro-1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by other nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

Major Products Formed

    Reduction: 2-Chloro-7-amino-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chlorine atom can participate in substitution reactions, altering the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom, affecting its substitution reactions.

    2-Bromo-7-nitro-1,2,3,4-tetrahydronaphthalene: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and applications.

Uniqueness

2-Chloro-7-nitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H10ClNO2

Molekulargewicht

211.64 g/mol

IUPAC-Name

2-chloro-7-nitro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10ClNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5H2

InChI-Schlüssel

MOCDHRLASGPOSN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1Cl)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.